3-(1-Trityl-1H-imidazol-4-YL)propan-1-OL CAS 152030-49-4 properties
3-(1-Trityl-1H-imidazol-4-YL)propan-1-OL CAS 152030-49-4 properties
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Refining the Synthesis
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Revising the Workflow
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3-(1-Trityl-1H-imidazol-4-YL)propan-1-OL (CAS 152030-49-4): A Comprehensive Technical Guide for Advanced API Synthesis
Executive Summary & Strategic Importance
In the development of neuroactive Active Pharmaceutical Ingredients (APIs), particularly those targeting histaminergic pathways, imidazole-containing building blocks present a unique synthetic challenge. The unprotected imidazole ring is highly nucleophilic and prone to unwanted N-alkylation or N-acylation during side-chain modifications.
3-(1-Trityl-1H-imidazol-4-yl)propan-1-ol (CAS 152030-49-4) is a highly specialized, sterically shielded intermediate designed to solve this exact problem [1.1]. By masking the imidazole nitrogen with a bulky triphenylmethyl (trityl) group, chemists can perform aggressive functionalization on the propanol side chain—such as Williamson ether synthesis or oxidation—without compromising the integrity of the heterocyclic core. This compound is a critical precursor in the synthesis of potent Histamine H3 receptor radioligands and antagonists, most notably Proxyfan and [125I]Iodoproxyfan [1][2].
Physicochemical Profiling and Structural Causality
The physical properties of CAS 152030-49-4 are dictated by the massive steric bulk and high lipophilicity of the trityl protecting group. While an unprotected imidazole propanol is highly polar and water-soluble, the addition of the trityl group shifts the molecule into a highly lipophilic regime, making it soluble in standard organic solvents (dichloromethane, ethyl acetate, tetrahydrofuran) and easily purifiable via silica gel chromatography[3].
Table 1: Quantitative Physicochemical Properties
| Property | Value | Causality / Technical Significance |
| CAS Number | 152030-49-4[4] | Unique identifier for the trityl-protected propanol derivative. |
| Molecular Formula | C25H24N2O[4] | Reflects the addition of the massive C19H15 (trityl) moiety. |
| Molecular Weight | 368.48 g/mol [4] | High molecular weight necessitates careful calculation of equivalents in micro-scale API synthesis. |
| Physical State | White to Yellow Solid[3] | Solid state allows for purification via recrystallization if required. |
| SMILES String | OCCCC1=CN(C(C2=CC=CC=C2)(C2=CC=CC=C2)C2=CC=CC=C2)C=N1[4] | Denotes the primary alcohol and the N-tritylated imidazole ring. |
| Purity Standard | ≥95.0% - 97.0%[3][4] | Commercial standard suitable for downstream GMP/GLP synthesis. |
| Storage | Room Temperature[3] | The trityl ether is thermodynamically stable under neutral conditions. |
Mechanistic Rationale: The Trityl Advantage in Imidazole Chemistry
As a Senior Application Scientist, selecting the correct protecting group is a matter of predicting downstream reaction conditions. The trityl group is specifically chosen for this intermediate over alternatives like Boc (tert-butyloxycarbonyl) or Tosyl (p-toluenesulfonyl) due to its orthogonal stability profile :
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Base and Nucleophile Resistance: The synthesis of H3 ligands like Proxyfan requires strong bases (e.g., Sodium Hydride) to deprotonate the primary alcohol for etherification[2]. Trityl groups are completely inert to strong bases and nucleophilic reducing agents (like
), whereas Boc or acetyl groups would be cleaved or attacked. -
Regioselective Protection: Tritylation occurs preferentially at the less sterically hindered nitrogen (
vs ) of the imidazole ring, locking the molecule into a single, predictable tautomeric state. -
Mild Acidic Lability: Once the side-chain ether linkage is formed, the trityl group can be cleanly removed using mild acidic conditions (e.g., 2N HCl in methanol)[2]. This specific pH window cleaves the C-N trityl bond without hydrolyzing the newly formed ether bond of the API.
Validated Synthetic Workflows
To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems for both the upstream generation of CAS 152030-49-4 and its downstream application.
Protocol A: Upstream Synthesis of CAS 152030-49-4
Objective: Convert Methyl 3-(1H-imidazol-4-yl)propanoate into the target trityl-protected alcohol.
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N-Tritylation: Dissolve Methyl 3-(1H-imidazol-4-yl)propanoate (CAS 31434-93-2)[5] in anhydrous N,N-Dimethylformamide (DMF). Add 1.5 equivalents of Triethylamine (
) as an acid scavenger. Slowly add 1.1 equivalents of Trityl Chloride (Trt-Cl) at 0°C. Stir at room temperature for 12 hours.-
Validation Checkpoint: TLC (Hexane/EtOAc) should show the complete disappearance of the highly polar starting material and the emergence of a non-polar, strongly UV-active spot.
-
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Ester Reduction: Isolate the tritylated ester and dissolve it in anhydrous Tetrahydrofuran (THF). Cool the reaction flask to 0°C under an argon atmosphere. Slowly add 1.2 equivalents of Lithium Aluminum Hydride (
) to reduce the methyl ester to the primary alcohol[2]. -
Quenching & Isolation: Quench the reaction using the Fieser method (water, 15% NaOH, water) to precipitate aluminum salts. Filter through Celite, extract with EtOAc, and concentrate to yield 3-(1-Trityl-1H-imidazol-4-yl)propan-1-ol [2].
-
Validation Checkpoint:
-NMR must confirm the disappearance of the methyl ester singlet (~3.6 ppm) and the emergence of a triplet corresponding to the protons (~3.7 ppm), alongside 15 aromatic protons from the trityl group.
-
Protocol B: Downstream Synthesis of Iodoproxyfan (H3 Receptor Ligand)
Objective: Utilize CAS 152030-49-4 for Williamson ether synthesis to generate an active API.
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O-Alkylation (Etherification): Dissolve 3-(1-Trityl-1H-imidazol-4-yl)propan-1-ol in anhydrous DMF. Add 1.2 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil) at 0°C. Causality: NaH deprotonates the alcohol to form a highly nucleophilic alkoxide; the trityl group completely suppresses competitive N-alkylation. Add 4-iodobenzyl bromide and stir overnight[2].
-
Trityl Deprotection: Isolate the etherified intermediate and dissolve it in methanol. Add 2N HCl and heat to reflux for 1.5 hours[2].
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Final Isolation: Neutralize the solution, extract with dichloromethane, and purify to yield Iodoproxyfan in high yield[1][2].
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Validation Checkpoint: Mass Spectrometry (LC-MS) should show the loss of the trityl mass (-243 Da) and the presence of the exact mass for Iodoproxyfan.
-
Pathway Visualization
The following diagram illustrates the logical flow of the protection-deprotection strategy, highlighting how CAS 152030-49-4 acts as the critical bridge between simple precursors and complex neuroactive ligands.
Synthetic workflow of CAS 152030-49-4 and its downstream conversion into H3 receptor ligands.
References
-
LookChem. "Cas 31434-93-2, METHYL 3-(1H-IMIDAZOL-4-YL)". Available at:[Link]
-
MolAid. "3-<1-(triphenylmethyl)imidazol-4(5)-yl>propyl 4-iodobenzyl ether | 183155-67-1". Available at: [Link]
-
University of Regensburg. "Asymmetric Synthesis and Histamine Receptor Activity of New H1-Receptor Agonists and Conformationally Restricted H3-Receptor Ligands". Available at:[Link]
Sources
- 1. 3-<1-(triphenylmethyl)imidazol-4(5)-yl>propyl 4-iodobenzyl ether - CAS号 183155-67-1 - 摩熵化学 [molaid.com]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. 3-(1-TRITYL-1H-IMIDAZOL-4-YL)PROPAN-1-OL | 152030-49-4 [sigmaaldrich.com]
- 4. 3-(1-Trityl-1H-imidazol-4-yl)propan-1-ol 95.00% | CAS: 152030-49-4 | AChemBlock [achemblock.com]
- 5. Cas 31434-93-2,METHYL 3-(1H-IMIDAZOL-4-YL)-PROPANOATE HYDROCHLORIDE | lookchem [lookchem.com]
